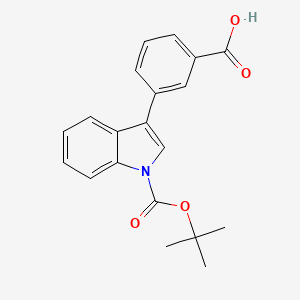
3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester is a complex organic compound that features an indole core substituted with a carboxyphenyl group and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated indole under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
類似化合物との比較
Similar Compounds
- 3-(4-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester
- 3-(3-Methoxy-phenyl)-indole-1-carboxylic acid tert-butyl ester
- 3-(3-Nitro-phenyl)-indole-1-carboxylic acid tert-butyl ester
Uniqueness
3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern on the indole core. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
特性
CAS番号 |
886371-27-3 |
|---|---|
分子式 |
C20H19NO4 |
分子量 |
337.4 g/mol |
IUPAC名 |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]benzoic acid |
InChI |
InChI=1S/C20H19NO4/c1-20(2,3)25-19(24)21-12-16(15-9-4-5-10-17(15)21)13-7-6-8-14(11-13)18(22)23/h4-12H,1-3H3,(H,22,23) |
InChIキー |
BHTSSXZQHWNDPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3=CC(=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B14120566.png)

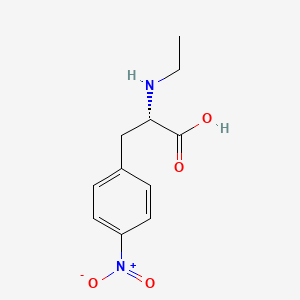
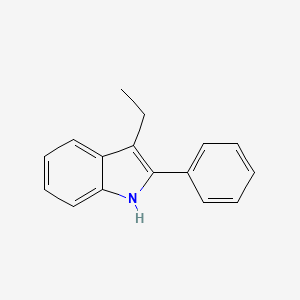
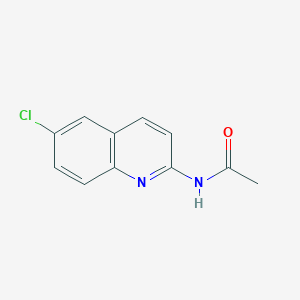
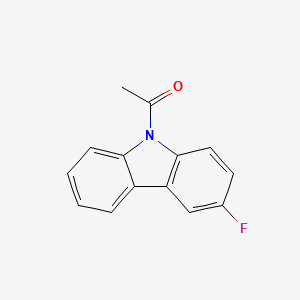
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)
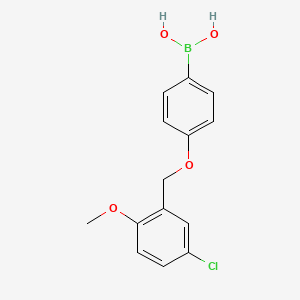
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)

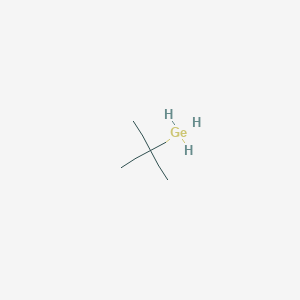
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
